1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide is a complex organic compound that features a fluorophenyl group, a thiophenyl group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the sulfonamide formation under controlled conditions, often using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the thiophene and cyclopentyl groups contribute to the overall stability and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide
- 1-(4-bromophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide
- 1-(4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide
Uniqueness
1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S2/c18-15-7-5-14(6-8-15)12-23(20,21)19-13-17(9-1-2-10-17)16-4-3-11-22-16/h3-8,11,19H,1-2,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDMZRFZAXQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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